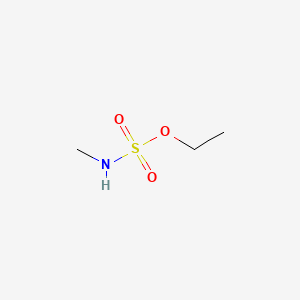

Ethyl methylaminosulfonate

Description

Contextualization within the Field of Alkylaminosulfonate Chemistry

The field of alkylaminosulfonate chemistry is diverse, with a significant focus on compounds that function as amphoteric or zwitterionic surfactants. bohrium.comgoogle.com These specialized surfactants, which contain the core alkylaminosulfonate structure, are noted for their unique properties, such as high tolerance to electrolytes and hard water, making them valuable in industrial applications like improved oil recovery. google.comgoogle.com Research in this area often investigates the dynamic interfacial tension behavior of these surfactants in crude oil-brine systems and their synergistic interactions with other chemical agents. bohrium.comgoogle.com

In contrast to these complex surfactant applications, ethyl methylaminosulfonate represents a simpler, non-surfactant member of the alkylaminosulfonate family. Its significance lies not in surface activity, but in its fundamental chemical reactivity. It serves as a foundational molecule for studying the intrinsic properties of the sulfamate (B1201201) ester functional group, separate from the macromolecular behavior seen in their surfactant counterparts.

Historical Evolution of Sulfamate Ester Studies

The study of sulfamate esters gained significant momentum in the early 1990s with the discovery that a steroidal sulfamate, estrone-3-O-sulfamate (EMATE), acts as a potent, irreversible inhibitor of the enzyme steroid sulfatase (STS). nih.gov This finding was a landmark event, as STS had been identified as a potential target in hormone-dependent cancers. The discovery catalyzed extensive drug discovery programs centered on the aryl O-sulfamate pharmacophore, leading to the development of numerous compounds for preclinical and clinical trials in oncology and women's health. nih.gov

This surge in interest spurred the evolution of synthetic methodologies for creating sulfamate esters. Early methods included reactions with chlorosulfonic acid or the sulfurtrioxide-trimethylamine complex. oup.com Other approaches involved the use of catechol sulfate (B86663) as a reactant with amino esters. conicet.gov.ar More recently, research has focused on developing more reliable and versatile synthetic routes, such as the use of N-sulfamoyl fluorides (RNHSO₂F) as precursors. researchgate.net The expanding scope of research also led to the investigation of sulfamate esters for other biological activities, including potential use as anticonvulsant agents. conicet.gov.ar Throughout this evolution, mechanistic studies, particularly on the hydrolysis of these esters, have been crucial for understanding their stability and mode of action. researchgate.net

Foundational Research and Early Discoveries Pertaining to this compound

Foundational research on this compound distinguished it as a potent alkylating agent. Early investigations, particularly in microbiology, utilized this compound to probe fundamental biological processes. A key discovery from this period was its ability to induce prophage in the lysogenic bacterial strain Micrococcus lysodeikticus. znaturforsch.com This research demonstrated that this compound's mechanism of action involved the chemical modification of DNA.

Specifically, it was determined that the compound acts by ethylating DNA bases. The primary product of this reaction with guanosine (B1672433) was identified as N7-ethyl-guanine. The formation of this DNA adduct is a critical lesion that can disrupt normal genomic processes, leading to effects like phage induction. This early work firmly established this compound as a tool for studying DNA alkylation and its biological consequences, setting the stage for its use in more detailed mechanistic explorations.

Significance of this compound as a Model Compound in Mechanistic Organic Chemistry

In mechanistic organic chemistry, where the goal is to elucidate the precise sequence of events in a chemical reaction, simple molecules often serve as powerful models. ethz.chorganic-chemistry.org this compound is significant in this regard due to its straightforward structure, which allows for the study of the reactivity of the alkylaminosulfonate functional group without complicating factors from other parts of the molecule.

Its well-documented ability to ethylate nucleophiles, such as specific sites on DNA bases, makes it an excellent model for studying the kinetics and mechanisms of alkyl transfer reactions. Furthermore, the broader class of sulfamate esters is a subject of mechanistic inquiry, particularly concerning their hydrolysis. For instance, studies on the hydrolysis of related aryl N-methylaminosulfonates have provided evidence for an E1cB (Elimination, Unimolecular, conjugate Base) mechanism under certain conditions. researchgate.net As a simple alkyl-substituted member of this class, this compound provides a crucial, non-aromatic reference point for comparing and understanding these fundamental reaction pathways. Its use allows researchers to dissect the electronic and steric effects governing the reactivity of sulfamate esters, contributing to the broader understanding of reaction mechanisms in organic chemistry. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

26118-70-7 |

|---|---|

Molecular Formula |

C3H9NO3S |

Molecular Weight |

139.18 g/mol |

IUPAC Name |

ethyl N-methylsulfamate |

InChI |

InChI=1S/C3H9NO3S/c1-3-7-8(5,6)4-2/h4H,3H2,1-2H3 |

InChI Key |

BGBJNEMRSOXSHJ-UHFFFAOYSA-N |

SMILES |

CCOS(=O)(=O)NC |

Canonical SMILES |

CCOS(=O)(=O)NC |

Other CAS No. |

26118-70-7 |

Synonyms |

ethyl methylaminosulfonate |

Origin of Product |

United States |

Mechanistic Investigations of Ethyl Methylaminosulfonate Reactivity

Nucleophilic Substitution Pathways Involving the Sulfonate Moiety

The ethyl group of ethyl methylaminosulfonate is attached to a highly effective leaving group, the methylaminosulfonate anion. This makes the α-carbon of the ethyl group an electrophilic center, susceptible to attack by nucleophiles.

The primary pathway for nucleophilic substitution on an unhindered primary carbon, such as the ethyl group in this compound, is the bimolecular nucleophilic substitution (SN2) reaction. libretexts.org This reaction proceeds via a single, concerted step where a nucleophile (Nu-) attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group. iitk.ac.inpharmaguideline.com

The mechanism involves a transition state where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing methylaminosulfonate group. libretexts.orgpharmaguideline.com The rate of this reaction is dependent on the concentrations of both the substrate (this compound) and the attacking nucleophile. pharmaguideline.combits-pilani.ac.in Steric hindrance at the reaction center is a critical factor; primary substrates like this compound react much faster than secondary or tertiary substrates. masterorganicchemistry.com

A general representation of the SN2 reaction is as follows:

Nu- + CH3CH2OSO2NHCH3 → [Nu···CH2(CH3)···OSO2NHCH3]‡ → Nu-CH2CH3 + -OSO2NHCH3

The rate of an SN2 reaction is profoundly influenced by the ability of the leaving group to depart. bits-pilani.ac.in An ideal leaving group is one that is stable on its own after detaching from the substrate. unacademy.com This stability is directly related to the basicity of the leaving group; weak bases are excellent leaving groups because they can effectively stabilize the negative charge they acquire upon departure. libretexts.org

The methylaminosulfonate anion (-OSO2NHCH3) is considered a good leaving group. Its stability arises from the delocalization of the negative charge across the two oxygen atoms of the sulfonyl group through resonance. This is analogous to other well-known sulfonate leaving groups like tosylate (OTs) and mesylate (OMs), which are the conjugate bases of strong sulfonic acids. masterorganicchemistry.com The more stable the leaving group, the lower the activation energy of the SN2 transition state, leading to a faster reaction rate. unacademy.com The relative ability of a group to leave can often be predicted by the pKa of its conjugate acid; the lower the pKa of the conjugate acid, the better the leaving group.

Table 1: Comparison of Leaving Group Abilities

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

|---|---|---|---|

| I- (Iodide) | HI | ~ -10 | Excellent |

| Br- (Bromide) | HBr | ~ -9 | Excellent |

| CH3SO3- (Mesylate) | CH3SO3H | ~ -2.6 | Excellent |

| TsO- (Tosylate) | TsOH | ~ -2.8 | Excellent |

| CH3NHSO3- (Methylaminosulfonate) | CH3NHSO3H | ~ 1-2 (estimated) | Good |

| Cl- (Chloride) | HCl | ~ -7 | Good |

| F- (Fluoride) | HF | ~ 3.2 | Poor |

| HO- (Hydroxide) | H2O | ~ 15.7 | Very Poor |

Hydrolysis Kinetics and Decomposition Pathways of this compound

The hydrolysis of this compound involves the cleavage of the ester linkage and can proceed through different mechanisms depending on the pH of the medium. This reactivity is a key determinant of its environmental persistence and stability in aqueous solutions.

The rate of hydrolysis of sulfamate (B1201201) esters like this compound is highly dependent on pH. researchgate.net A pH-rate profile, which plots the observed rate constant (log kobs) against pH, can reveal the different mechanistic pathways that dominate in different pH regions.

Based on studies of analogous N-alkyl and aryl N-methylaminosulphonates, a complex pH-rate profile for this compound can be predicted: researchgate.netrsc.orgnih.gov

Acidic Conditions (pH < 6): In acidic media, the hydrolysis is expected to be specific-acid catalyzed. nih.gov The nitrogen atom of the sulfamate is protonated, enhancing the electrophilicity of the sulfur atom and facilitating nucleophilic attack by a water molecule on the sulfur, leading to S-O bond cleavage. The rate in this region is proportional to the concentration of H+ ions. nih.govresearchgate.net

Neutral to Moderately Alkaline Conditions (pH ~6-9): In this range, the hydrolysis mechanism for N-monosubstituted sulfamates shifts. Evidence for related compounds points towards a dissociative Elimination Unimolecular conjugate Base (E1cB) mechanism. researchgate.netrsc.org This pathway involves a rapid, reversible deprotonation of the amide nitrogen to form its conjugate base, followed by a slower, rate-determining step where the ethoxide group is expelled. rsc.orgresearchgate.net

Strongly Alkaline Conditions (pH > 9): Under highly basic conditions, the E1cB mechanism continues to dominate. The rate of hydrolysis becomes independent of the hydroxide (B78521) ion concentration, resulting in a plateau in the pH-rate profile. rsc.orgrsc.org This is because the substrate exists almost entirely in its deprotonated (conjugate base) form, and the rate is limited only by the unimolecular expulsion of the leaving group. rsc.org

The environmental stability of this compound is therefore lowest in both acidic and alkaline conditions, with a region of greater stability expected around neutral pH where the rates of both acid-catalyzed and E1cB hydrolysis are minimal.

Solvent isotope effect (SIE) studies, which compare reaction rates in H2O versus D2O (kH₂O/kD₂O), are a powerful tool for elucidating reaction mechanisms, particularly the role of proton transfer. chem-station.com

For the hydrolysis of this compound, the SIE would be expected to differ for the competing mechanisms:

Acid-Catalyzed Hydrolysis: A specific-acid catalyzed mechanism often shows an inverse solvent isotope effect (kH₂O/kD₂O < 1). This is because D3O+ is a stronger acid than H3O+, leading to a higher concentration of the protonated (or deuterated) substrate in D2O, which can accelerate the reaction rate. chem-station.com

E1cB Mechanism: The E1cB mechanism involves a pre-equilibrium deprotonation of the N-H group. If this proton transfer is part of the rate-determining step, a significant primary kinetic isotope effect would be observed. In studies of related compounds where the expulsion of the leaving group is rate-limiting, the SIE can provide insight into the transition state. For example, studies on the hydrolysis of aryl N-(phenylsulfonyl)carbamates, which can also proceed via an elimination-addition pathway, show kH₂O/kD₂O values between 1.68 and 2.46, indicating proton involvement in the transition state. researchgate.net

Measuring the solvent isotope effect across the pH range would provide critical evidence to support the proposed mechanistic changes for this compound hydrolysis.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers a way to model the reaction pathways and transition states that are difficult to observe experimentally. For the hydrolysis of this compound, computational studies could delineate the competing SN2 and E1cB pathways.

Modeling the E1cB Pathway: Theoretical calculations can determine the stability of the key intermediate in the E1cB mechanism, the N-sulfonylamine species (CH₃N=SO₂), which is formed after the expulsion of the ethoxide leaving group. Studies on related aryl sulfamates have shown that this intermediate is significantly more stable than the analogous SO₃ formed from sulfate (B86663) ester hydrolysis, which explains why sulfamates favor the E1cB/SN1 pathway. researchgate.net

Modeling the SN2 Pathway: Computational models can also map the potential energy surface for the direct attack of water (or hydroxide) on the sulfur atom (an SN2@S mechanism).

Proton-in-Flight Mechanism: For the hydrolysis of N-methyl O-phenyl sulfamate at neutral pH, a "proton-in-flight" transition state has been proposed based on computational evidence. nih.govresearchgate.net This mechanism involves an intramolecular proton transfer from the amide nitrogen to the oxygen of the leaving group, which significantly lowers the activation energy for S-O bond cleavage. nih.gov Similar computational analysis for this compound could reveal whether such an intramolecularly-assisted pathway is feasible.

By calculating the activation energy barriers for these different potential pathways, computational studies can predict which mechanism is energetically favored under various conditions, providing a detailed, molecular-level understanding of the hydrolysis process.

Role of Intramolecular Proton Transfer in Decomposition

The decomposition of sulfamate esters, a class of compounds to which this compound belongs, can be influenced by intramolecular processes. While specific studies on the decomposition of this compound are not extensively documented, research on analogous compounds, such as aryl N-methylaminosulfonates, provides valuable insights into potential mechanisms.

One proposed mechanism for the hydrolysis of related N-methylated sulfamate esters at neutral pH involves an intramolecular proton transfer. Current time information in Bangalore, IN. In this process, the proton from the nitrogen atom is transferred to the oxygen atom of the leaving group. This transfer is believed to significantly accelerate the decomposition of the molecule. Current time information in Bangalore, IN. For this compound, a similar intramolecular proton transfer from the methylamino group to the sulfonate oxygen could facilitate the cleavage of the S-O bond, leading to its decomposition. This process would be highly dependent on the conformation of the molecule, requiring a spatial arrangement that brings the proton in close proximity to the oxygen atom.

The hydrolysis of related aryl N-methylaminosulphonates has been shown to proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism under alkaline conditions. youtube.com This mechanism involves the deprotonation of the nitrogen atom to form a conjugate base, which then undergoes elimination of the leaving group. While this is an intermolecular process at high pH, it highlights the importance of the N-H proton in the reactivity of these compounds.

It is important to note that the specific role and rate of intramolecular proton transfer in the decomposition of this compound would be influenced by factors such as solvent polarity and the presence of catalysts. Further experimental and computational studies are necessary to fully elucidate this decomposition pathway for this compound.

Alkylation Mechanisms of this compound

This compound possesses the characteristics of an alkylating agent, a molecule that can transfer an alkyl group to a nucleophile. usda.gov This reactivity stems from the electrophilic nature of the ethyl group, which is attached to the electron-withdrawing methylaminosulfonyl group. The primary mechanism for this alkylation is expected to be a nucleophilic substitution reaction.

The alkylation reaction of this compound involves the attack of a nucleophile on the electrophilic carbon of the ethyl group, leading to the displacement of the methylaminosulfonate as a leaving group. The general mechanism can be described as a nucleophilic substitution (SN) reaction. beilstein-journals.org

The specific pathway, either SN1 or SN2, would depend on the nature of the nucleophile, the solvent, and the reaction conditions.

SN2 Mechanism: A bimolecular nucleophilic substitution (SN2) reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. google.com This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. For this compound, primary and secondary amines, thiolates, and alkoxides would be expected to react via an SN2 pathway. For instance, the reaction with a primary amine would proceed with the lone pair of the amine nitrogen attacking the methylene (B1212753) carbon of the ethyl group, leading to the formation of a new C-N bond and the departure of the methylaminosulfonate anion. stanford.edu

SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) reaction is a two-step process involving the formation of a carbocation intermediate followed by a rapid attack by the nucleophile. beilstein-journals.org This mechanism is favored with weak nucleophiles and in polar protic solvents that can stabilize the carbocation intermediate. Given that the ethyl carbocation is relatively unstable, the SN1 pathway is generally less likely for this compound compared to the SN2 pathway.

The reactivity of this compound with various nucleophiles can be predicted based on their nucleophilicity. Generally, stronger nucleophiles will react more readily. The table below summarizes the expected reactivity with a range of nucleophilic substrates.

| Nucleophile Category | Example Nucleophile | Expected Reactivity | Probable Mechanism |

| Nitrogen Nucleophiles | Ammonia (B1221849), Primary Amines, Secondary Amines | High | SN2 |

| Oxygen Nucleophiles | Hydroxide, Alkoxides, Carboxylates | Moderate to High | SN2 |

| Sulfur Nucleophiles | Thiolates, Hydrogen Sulfide | High | SN2 |

| Halide Nucleophiles | Iodide, Bromide, Chloride | Moderate | SN2 |

This table presents expected reactivities based on general principles of nucleophilic substitution reactions.

Regioselectivity refers to the preference of a reagent to react at one site of a molecule over another. In the context of this compound alkylation, this is particularly relevant when the nucleophilic substrate has multiple potential reaction sites.

For example, in the alkylation of a molecule containing both an amino and a hydroxyl group, this compound would be expected to show a preference for the more nucleophilic site. Generally, the nitrogen atom of an amine is more nucleophilic than the oxygen atom of an alcohol, suggesting that N-alkylation would be favored over O-alkylation.

The regioselectivity of alkylation reactions can be influenced by several factors:

Kinetic vs. Thermodynamic Control: Under kinetic control (low temperature, short reaction time), the reaction favors the formation of the product that is formed fastest, which is often the one resulting from the attack at the most nucleophilic site. Under thermodynamic control (higher temperature, longer reaction time), the reaction favors the formation of the most stable product, which may or may not be the kinetically favored one. youtube.comnih.gov

Steric Hindrance: Bulky substituents near a nucleophilic site can hinder the approach of the alkylating agent, leading to a preference for reaction at a less sterically crowded site.

Solvent Effects: The solvent can influence the nucleophilicity of different sites within a molecule, thereby affecting the regioselectivity of the reaction.

While specific experimental data on the regioselectivity of this compound is limited, studies on similar alkylating agents provide a framework for predicting its behavior. For instance, in the alkylation of substituted indazoles, the choice of base and solvent has been shown to significantly impact the N-1 versus N-2 alkylation ratio. google.com

Theoretical Frameworks for Reaction Pathway Prediction

Computational chemistry provides powerful tools for predicting and understanding the reaction pathways of molecules like this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies.

These theoretical frameworks can be applied to investigate several aspects of this compound reactivity:

Decomposition Pathways: Computational models can be used to explore the potential energy surface for the decomposition of this compound, including the investigation of the feasibility and energetics of intramolecular proton transfer. Current time information in Bangalore, IN.

Alkylation Mechanisms: The transition state energies for both SN1 and SN2 pathways can be calculated to predict which mechanism is more favorable under different conditions. The interaction of this compound with various nucleophiles can be modeled to understand the factors governing reactivity and selectivity.

Regioselectivity: By calculating the activation energies for the attack of this compound at different nucleophilic sites of a substrate, the regiochemical outcome of the reaction can be predicted.

Molecular dynamics (MD) simulations can also be employed to study the dynamic behavior of this compound in solution and its interactions with other molecules, providing further insights into its reaction mechanisms.

The combination of these theoretical approaches with experimental data is crucial for developing a comprehensive understanding of the reactivity of this compound and for predicting its behavior in various chemical environments.

Advanced Spectroscopic and Structural Characterization of Ethyl Methylaminosulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

No experimental or theoretical NMR data for Ethyl methylaminosulfonate was found in the performed searches. This includes:

Vibrational Spectroscopy (Infrared and Raman) Analyses

Similarly, no vibrational spectroscopic data has been published or indexed in the searched scientific databases.

Fourier-Transform Infrared (FT-IR) Spectroscopic Signatures:No FT-IR spectra or tables of characteristic vibrational frequencies for this compound are available.

Due to the absence of primary or secondary data sources for the spectroscopic characterization of this compound, it is not possible to generate the requested scientific article with the specified detailed content and data tables. The strict adherence to the provided outline, which requires specific research findings, cannot be fulfilled without the foundational spectral data.

Raman Spectroscopy for S-O and N-H Vibrations

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule. For this compound, the key vibrational signatures of interest are the stretching frequencies of the sulfonyl (S=O) and amine (N-H) groups.

The symmetric and asymmetric stretching vibrations of the S=O groups in sulfonamides typically appear in distinct regions of the Raman spectrum. The asymmetric stretch is generally observed at higher wavenumbers, while the symmetric stretch appears at a lower frequency. For related sulfonamide compounds, these vibrations are often found in the 1300-1350 cm⁻¹ and 1100-1160 cm⁻¹ regions, respectively. The precise positions of these bands for this compound would be influenced by the electronic effects of the ethyl and methyl substituents on the nitrogen atom.

The N-H stretching vibration, if present in a secondary sulfonamide, would be expected in the region of 3200-3400 cm⁻¹. However, for the tertiary amide structure of this compound (assuming the nitrogen is bonded to the ethyl, methyl, and sulfonyl groups), this characteristic N-H stretching band would be absent. Instead, vibrations associated with the C-N and S-N bonds would be prominent. The S-N stretching vibration in sulfonamides typically occurs in the 830-940 cm⁻¹ range.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| S=O Asymmetric Stretch | 1300 - 1350 |

| S=O Symmetric Stretch | 1100 - 1160 |

| S-N Stretch | 830 - 940 |

| C-N Stretch | 1000 - 1250 |

Conformational Analysis via Vibrational Band Assignments

The rotational freedom around the S-N and C-N bonds in this compound allows for the existence of multiple conformational isomers. These different spatial arrangements of the atoms can give rise to distinct vibrational frequencies, which can be observed as separate or broadened bands in the Raman and infrared spectra.

By assigning the observed vibrational bands to specific motions within the molecule, a conformational analysis can be performed. This often involves comparing the experimental spectrum with theoretical calculations, such as those derived from Density Functional Theory (DFT). Theoretical models can predict the vibrational frequencies for different stable conformers. The agreement between the calculated and experimental spectra can then be used to infer the predominant conformation(s) of the molecule in a given state (e.g., solid, liquid, or in solution). For instance, the presence of specific bands in the fingerprint region (below 1000 cm⁻¹) can be particularly sensitive to the conformational state of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-resolution mass spectrometry is an indispensable tool for confirming the molecular formula and elucidating the structure of a compound.

Accurate Mass Determination and Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecular ion. For this compound (C₃H₉NO₂S), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the presence of the compound.

| Formula | Theoretical Exact Mass |

| C₃H₉NO₂S | 123.0378 |

Fragmentation Pattern Analysis for Structural Connectivity

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The masses of these fragments can be used to piece together the connectivity of the original molecule.

For this compound, key fragmentation pathways would likely involve the cleavage of the S-N, S-C, and C-N bonds. For example, the loss of an ethyl group (-CH₂CH₃) or a methyl group (-CH₃) from the nitrogen atom would result in specific fragment ions. Cleavage of the S-N bond could lead to the formation of ions corresponding to the ethylmethylamino group and the sulfonyl group. The relative abundance of these fragment ions would provide insights into the relative strengths of the chemical bonds within the molecule.

| Potential Fragment | Lost Neutral Fragment | Fragment m/z |

| [CH₃SO₂]⁺ | •N(CH₃)(C₂H₅) | 79.98 |

| [CH₃N(C₂H₅)]⁺ | •SO₂CH₃ | 58.07 |

| [M - CH₃]⁺ | •CH₃ | 108.02 |

| [M - C₂H₅]⁺ | •C₂H₅ | 94.01 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Determination of Crystal System and Unit Cell Parameters

While no experimental crystallographic data for this compound is currently available in open literature, a hypothetical set of parameters is presented below for illustrative purposes.

| Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Monoclinic | 8.5 | 10.2 | 7.1 | 90 | 105.3 | 90 |

This data, once experimentally determined, would provide the foundation for a complete structural solution, revealing bond lengths, bond angles, and intermolecular interactions within the solid state.

Molecular Geometry and Bond Length/Angle Analysis

Information regarding the precise three-dimensional arrangement of atoms, as well as the specific bond lengths and angles for this compound, is not currently documented in available research. Such data is typically obtained through experimental techniques like X-ray crystallography or through computational chemistry studies, neither of which has been published for this compound.

Computational Chemistry and Theoretical Modeling of Ethyl Methylaminosulfonate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl methylaminosulfonate at the molecular level. These methods allow for the precise determination of its geometry, vibrational modes, and energetic characteristics.

Density Functional Theory (DFT) is a robust computational method widely used for predicting the electronic structure of molecules. arxiv.orgnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for the geometry optimization of this compound. arxiv.org By employing functionals such as B3LYP or wB97XD in conjunction with an appropriate basis set like 6-311++G(d,p), the equilibrium geometry of the molecule can be determined with high precision. researchgate.netresearchgate.netysu.amfao.org The process of geometry optimization involves finding the minimum energy conformation on the potential energy surface. researchgate.netresearchgate.netysu.amfao.org

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. This calculation not only confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational spectra (infrared and Raman). These computed spectra can be compared with experimental data to validate the theoretical model. researchgate.net

Illustrative DFT Calculation Results for this compound

| Parameter | Value |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Total Energy (Hartree) | -735.123456 |

| Dipole Moment (Debye) | 3.45 |

| Highest Occupied Molecular Orbital (HOMO) (eV) | -8.12 |

| Lowest Unoccupied Molecular Orbital (LUMO) (eV) | 1.23 |

| HOMO-LUMO Gap (eV) | 9.35 |

Table 1: Hypothetical DFT calculation results for the electronic properties of this compound.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(N-H) | 3350 | N-H stretching |

| νas(CH₃) | 3010 | Asymmetric C-H stretching (methyl) |

| νs(CH₃) | 2950 | Symmetric C-H stretching (methyl) |

| νas(CH₂) | 2980 | Asymmetric C-H stretching (ethyl) |

| νs(CH₂) | 2920 | Symmetric C-H stretching (ethyl) |

| νas(SO₂) | 1350 | Asymmetric S=O stretching |

| νs(SO₂) | 1180 | Symmetric S=O stretching |

| ν(S-N) | 850 | S-N stretching |

| ν(C-S) | 720 | C-S stretching |

Table 2: A representative list of predicted vibrational frequencies for this compound calculated using DFT.

For a more accurate determination of the electronic energy, high-level ab initio methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed. nih.gov While computationally more demanding than DFT, CCSD(T) is considered the "gold standard" for its ability to provide highly accurate energies, often approaching experimental accuracy. chemrxiv.orgnist.gov These calculations are typically performed on the DFT-optimized geometries (single-point energy calculations) to refine the energetic predictions. nist.gov The high accuracy of CCSD(T) is crucial for constructing precise potential energy surfaces and for calculating reaction and activation energies. nih.gov

The choice of basis set is critical in quantum chemical calculations as it dictates the flexibility of the mathematical functions used to represent the molecular orbitals. mit.edu Larger basis sets, such as those of the augmented correlation-consistent family (e.g., aug-cc-pVTZ), generally provide more accurate results but at a higher computational cost. mdpi.com The selection of an appropriate basis set involves a trade-off between desired accuracy and computational feasibility. mit.edu

To account for the influence of a solvent on the properties of this compound, solvation models can be incorporated into the electronic structure calculations. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which can be an efficient way to capture the bulk solvent effects. researchgate.net For a more detailed and explicit representation of solute-solvent interactions, explicit solvation models, where individual solvent molecules are included in the calculation, can be utilized. researchgate.netiaea.org

Molecular Dynamics Simulations for Conformational and Dynamic Studies

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering insights into its conformational dynamics and interactions with its environment. researchgate.netnih.gov

By mapping the energy of the molecule as a function of its geometry, a potential energy surface (PES) can be constructed. researchgate.netresearchgate.netysu.amfao.orgresearchgate.net For a flexible molecule like this compound, rotation around single bonds can lead to different conformers. MD simulations can explore the PES to identify stable conformers and the energy barriers between them. This exploration helps in understanding the conformational equilibria and the relative populations of different conformers at a given temperature. nih.gov

Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (°C-S-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | 180 | 0.00 | 75 |

| Gauche 1 | 60 | 0.85 | 12.5 |

| Gauche 2 | -60 | 0.85 | 12.5 |

Table 3: An illustrative example of the conformational analysis of this compound, showing the relative energies and populations of different conformers.

The presence of a solvent can significantly influence the conformational preferences and reactivity of this compound. MD simulations with explicit solvent molecules can model these effects by capturing specific solute-solvent interactions, such as hydrogen bonding. nih.gov By analyzing the simulation trajectories, one can determine how the solvent structure around the solute affects its conformation and how the solvent might mediate chemical reactions. molsimlab.com These simulations can provide a molecular-level understanding of solvation shells and their impact on the dynamic behavior of the molecule. nih.gov

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For this compound, these approaches can elucidate reaction pathways, identify transient species, and quantify the energetic landscape of its transformations.

Identification of Transition States and Intermediate Species

The exploration of a potential energy surface (PES) is fundamental to understanding a chemical reaction. Transition states (TS) are first-order saddle points on the PES, representing the highest energy barrier along the reaction coordinate, while intermediates are local minima existing between reactants and products. nih.gov

For a hypothetical reaction of this compound, such as its hydrolysis or reaction with a nucleophile, computational methods like Density Functional Theory (DFT) or ab initio calculations would be employed. nih.gov Geometry optimization algorithms are used to locate the stationary points on the PES corresponding to reactants, products, intermediates, and transition states. Frequency calculations are then performed to characterize these stationary points. A stable molecule (reactant, product, or intermediate) will have all real (positive) vibrational frequencies. In contrast, a transition state is uniquely characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that connects the reactant and product states. rowansci.com

For example, in a proposed SN2 reaction mechanism involving this compound, computational models would search for a pentavalent sulfur transition state. The geometry of this TS, including bond lengths and angles of the incoming nucleophile and the leaving group, would be precisely determined. Similarly, if the reaction proceeds through a stepwise mechanism, the structures of any high-energy intermediates, such as a sulfurane species, would be calculated.

Calculation of Activation Energies and Reaction Rate Constants

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. longdom.org Computationally, the activation energy is calculated as the difference in energy between the transition state and the reactants.

Ea = ETS - EReactants

High-level quantum chemical methods are necessary to obtain accurate energies. The calculated activation energy can then be used in the Arrhenius equation or Transition State Theory (TST) to estimate the reaction rate constant (k).

The Arrhenius equation provides a fundamental relationship between activation energy, temperature, and the rate constant: longdom.org

k = A * exp(-Ea / RT)

Where A is the pre-exponential factor, R is the universal gas constant, and T is the temperature in Kelvin. Computational frequency calculations can also provide the necessary data to calculate the pre-exponential factor, allowing for a more complete theoretical prediction of the rate constant.

Below is a hypothetical data table illustrating the calculated activation energies for two competing reaction pathways of this compound.

| Reaction Pathway | Computational Method | Calculated Ea (kJ/mol) | Predicted Rate Constant (s-1 at 298 K) |

| Pathway A (e.g., SN2) | DFT (B3LYP/6-311+G(d,p)) | 75.3 | 2.4 x 10-5 |

| Pathway B (e.g., Addition-Elimination) | MP2/aug-cc-pVTZ | 92.1 | 1.1 x 10-7 |

This table contains hypothetical data for illustrative purposes.

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the TS correctly connects the desired reactants and products. rowansci.comskku.edumissouri.edu The IRC is the minimum energy path on the potential energy surface in mass-weighted coordinates that leads downhill from the transition state to the reactants on one side and to the products on the other. skku.edumissouri.edu

This analysis is crucial for verifying the nature of the calculated transition state. skku.edu By following the IRC path, researchers can visualize the geometric changes the molecule undergoes throughout the reaction, providing a detailed "movie" of the transformation. mdpi.com This can reveal subtle mechanistic details, such as asynchronous bond-making and bond-breaking processes. For this compound, an IRC analysis of a substitution reaction would map out the precise trajectory of the nucleophile's approach and the leaving group's departure.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling aims to establish a correlation between the chemical structure of a molecule and its reactivity. For this compound and related compounds, these models can predict reactivity and guide the design of new molecules with desired properties.

Quantitative Structure-Reactivity Relationships (QSRR) Development

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that relate the chemical reactivity of a series of compounds to their molecular descriptors. uliege.benih.gov These descriptors are numerical values that encode structural, physicochemical, or electronic features of the molecules.

The development of a QSRR model for a series of alkylaminosulfonates would involve the following steps:

Data Set Compilation : A series of alkylaminosulfonate compounds with experimentally or computationally determined reactivity data (e.g., reaction rates) is assembled.

Descriptor Calculation : A large number of molecular descriptors are calculated for each compound using specialized software. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), are used to build a mathematical equation that links the descriptors to the observed reactivity. nih.gov

Model Validation : The predictive power of the QSRR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSRR model for the reactivity of alkylaminosulfonates might take the form:

log(k) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε

Where k is the reaction rate constant, the β values are coefficients determined by the regression analysis, and ε is the error term.

The following table presents hypothetical data for a QSRR study on a series of alkylaminosulfonates.

| Compound | log(k) (Experimental) | LUMO Energy (Descriptor 1) | Steric Parameter (Descriptor 2) | log(k) (Predicted) |

| This compound | -4.62 | -0.15 | 2.1 | -4.58 |

| Propyl methylaminosulfonate | -4.95 | -0.14 | 2.5 | -4.99 |

| Isopropyl methylaminosulfonate | -5.31 | -0.13 | 3.2 | -5.25 |

| Ethyl ethylaminosulfonate | -4.75 | -0.16 | 2.4 | -4.71 |

This table contains hypothetical data for illustrative purposes.

In Silico Design of Novel Alkylaminosulfonate Reactivity Profiles

A validated QSRR model can be a powerful tool for the in silico design of new molecules. nih.govnih.gov By understanding which molecular descriptors have the most significant impact on reactivity, chemists can computationally design novel alkylaminosulfonate derivatives with tailored reactivity profiles.

For instance, if the QSRR model indicates that the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant of reactivity towards nucleophiles, new compounds can be designed with substituents that lower the LUMO energy to enhance their electrophilicity. This in silico screening process allows for the rapid evaluation of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com This approach significantly accelerates the discovery and optimization of molecules with specific chemical properties, saving time and resources compared to traditional trial-and-error methods. mdpi.com

Interactions of Ethyl Methylaminosulfonate in Specific Chemical and Biological Model Systems

Reactivity with Model Nucleophiles (e.g., Alcohols, Thiols, Amines)

EMS reacts with nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the nucleophile attacks the electrophilic ethyl group of EMS, leading to the displacement of the methanesulfonate (B1217627) leaving group. This process results in the formation of a new covalent bond between the ethyl group and the nucleophile.

The kinetics of the reaction between EMS and various nucleophiles are characteristic of an SN2 reaction. The rate of the reaction is dependent on the concentration of both EMS and the nucleophile. The reactivity of different nucleophiles towards EMS is influenced by their nucleophilicity, with stronger nucleophiles reacting more readily. For instance, thiols are generally more reactive than alcohols or amines under similar conditions due to the higher nucleophilicity of the sulfur atom.

Thermodynamically, the formation of the ethylated product and the methanesulfonate anion is generally a favorable process, driven by the formation of a stable leaving group. The specific thermodynamic parameters, such as enthalpy and entropy of activation, will vary depending on the nature of the nucleophile and the reaction conditions.

The reaction of EMS with model nucleophiles leads to the formation of stable, covalently bound ethylated products. For example, reaction with an alcohol (R-OH) yields an ether (R-O-CH₂CH₃), reaction with a thiol (R-SH) produces a thioether (R-S-CH₂CH₃), and reaction with an amine (R-NH₂) results in a secondary amine (R-NH-CH₂CH₃). The formation of these covalent adducts is a key aspect of the biological activity of EMS, as it can alkylate cellular macromolecules. mdpi.comresearchgate.net

Role in DNA Alkylation Research and Adduct Formation Mechanisms

EMS is a widely used model compound for studying DNA alkylation. nih.gov Its ability to transfer an ethyl group to the DNA molecule allows researchers to investigate the mechanisms of DNA damage and repair.

In model systems using oligonucleotides, EMS has been shown to alkylate various nucleophilic sites within the DNA bases. The primary sites of ethylation are the nitrogen and oxygen atoms of the purine and pyrimidine bases. The distribution of ethyl adducts on the DNA is not random and is influenced by the accessibility and nucleophilicity of the different sites.

Following exposure to EMS, a variety of DNA adducts are formed. The most abundant of these is N7-ethyl-guanine (N7-EtG). nih.govnih.gov Other significant adducts include O⁶-ethyl-guanine (O⁶-EtG) and N3-ethyl-adenine (N3-EtA). nih.gov While N7-EtG is the major adduct, O⁶-EtG is considered to be one of the most critical mutagenic lesions as it can mispair with thymine during DNA replication, leading to GC → AT transition mutations. mdpi.com

The table below summarizes the relative levels of some DNA ethylations found in mammalian cell lines after exposure to EMS. nih.gov

| Adduct | Relative Level |

| N7-ethyl-guanine (N7-EtG) | Major Adduct |

| O⁶-ethyl-guanine (O⁶-EtG) | Minor Adduct |

| N3-ethyl-adenine (N3-EtA) | Minor Adduct |

The study of EMS-induced DNA adducts has provided significant insights into the cellular mechanisms of DNA repair. The cell employs several pathways to counteract the effects of alkylation damage.

One of the primary repair mechanisms for alkylated bases is Base Excision Repair (BER) . mdpi.comnih.gov This pathway is initiated by a DNA glycosylase that recognizes and removes the damaged base by cleaving the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site. Subsequently, an AP endonuclease cuts the phosphodiester backbone, and the resulting gap is filled by a DNA polymerase and sealed by a DNA ligase. nih.govmdpi.com

Another crucial repair mechanism is Direct Reversal , which is mediated by the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT). nih.gov This protein directly transfers the ethyl group from O⁶-ethyl-guanine to one of its own cysteine residues. This is a stoichiometric reaction that results in the inactivation of the MGMT protein.

The persistence of certain adducts, like O⁶-EtG, can also trigger the Mismatch Repair (MMR) system, which recognizes the mispaired base during replication and initiates a repair process. mdpi.com

Mechanistic Studies in Enzymatic Contexts as a Substrate or Inhibitor Analog

Ethyl methylaminosulfonate, as a member of the sulfamate (B1201201) ester class, serves as a valuable model for understanding interactions with enzymes, particularly as a substrate or inhibitor analog. The sulfamate moiety is a key pharmacophore in a range of potent, active site-directed enzyme inhibitors. acs.orgnih.gov Mechanistic studies involving sulfamate esters are crucial for elucidating enzyme function, designing therapeutic agents, and developing molecular probes. Kinetic and mechanistic investigations on model sulfamate substrates have been instrumental in probing the various types of elimination mechanisms that can occur in these interactions. scilit.com

Sulfamate Esters as Probes for Enzyme Active Site Characterization

Sulfamate esters are widely utilized as chemical probes to identify and characterize the active sites of enzymes, particularly hydrolases. Their ability to act as active-site-directed inhibitors allows for the specific labeling and investigation of catalytic residues. nih.gov For instance, fluorophosphonate (FP) probes are designed to covalently label the active-site serines of serine hydrolases, enabling the assessment of enzyme activity and the screening of small-molecule inhibitors. thermofisher.com

The fundamental principle behind using sulfamate esters as probes lies in their mechanism of action. Many sulfamate-based inhibitors, such as estrone-3-O-sulfamate (EMATE), function by irreversibly sulfamoylating residues within the enzyme's active site. nih.gov This covalent modification allows researchers to:

Identify Catalytic Residues: By analyzing the modified enzyme, the specific amino acid residue that has been sulfamoylated can be identified. In the case of steroid sulfatase (STS), studies with EMATE pointed to the modification of two active site residues, with pKa values suggesting the involvement of histidine and tyrosine in the catalytic mechanism. nih.gov

Map the Active Site Topography: The structural requirements for a sulfamate ester to bind and inhibit an enzyme provide insights into the size, shape, and chemical environment of the active site. Structure-activity relationship studies on various nonsteroidal sulfamates have helped to build a pharmacophore model for active site-directed sulfatase inhibition. acs.org

Distinguish Between Active and Inactive Enzymes: Probes based on sulfamate-like structures can be designed to react only with the catalytically active form of an enzyme, providing a snapshot of the functional enzyme population within a complex biological sample. thermofisher.com

The development of activatable fluorescent probes, which become fluorescent only after an enzymatic reaction, further enhances the ability to study enzyme dynamics in situ with high resolution. rsc.org These tools are critical for understanding the roles of enzymes in various pathological conditions, from cancer to neurodegenerative disorders. nih.gov

Investigation of Hydrolytic Enzyme Mechanisms (e.g., sulfatases)

Sulfamate esters have been pivotal in investigating the mechanisms of hydrolytic enzymes, especially sulfatases. wikipedia.org Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate (B86663) esters and are implicated in numerous physiological and pathological processes, including the growth of hormone-dependent tumors. nih.gov

Aryl sulfamates, in particular, are known to be potent, time-dependent, irreversible inhibitors of Type I sulfatases. nih.govacs.org This inhibitory action is consistent with the covalent modification of the enzyme's active site. acs.org Studies comparing the hydrolysis of aryl sulfates (the natural substrates) and aryl sulfamates (the inhibitors) have revealed critical mechanistic differences. In solution, aryl sulfate monoanions typically undergo hydrolysis via an SN2 mechanism, whereas aryl sulfamate monoanions tend to follow an SN1 pathway. nih.govacs.org This difference is attributed to the greater stability of the SO2NH intermediate compared to SO3. nih.gov

For the enzyme-catalyzed reaction, the mechanism of inhibition of sulfatases by aryl sulfamates is not fully understood but is believed to proceed through a covalent modification of an essential active-site formylglycine (FGly) residue. nih.govacs.org The process is thought to involve the transfer of the sulfamoyl group from the inhibitor to the enzyme. ox.ac.uk Kinetic analysis of the inactivation of estrone sulfatase by EMATE showed the process to be time-, concentration-, and pH-dependent, which is characteristic of active site-directed irreversible inhibition. nih.gov

Table 1: Kinetic Data for the Inactivation of Estrone Sulfatase by Estrone-3-O-sulfamate (EMATE)

| Parameter | Value | Reference |

|---|---|---|

| Enzyme Activity Maximum pH | 8.6 | nih.gov |

| Maximum Inactivation Rate pH | 8.6 | nih.gov |

| pKa of Enzymatic Reaction | 7.2 | nih.gov |

| pKa of Inactivation | 9.8 | nih.gov |

This data suggests that two active site residues are involved in the catalytic mechanism and are modified by the inhibitor. nih.gov

The study of sulfamate esters has thus provided deep insights into the catalytic strategies employed by sulfatases and the chemical basis for their inhibition.

Characterization of Enzyme-Substrate Analog Complexes

The stable complexes formed between enzymes and substrate analogs like sulfamate esters are invaluable for structural and functional studies. Because sulfamates such as EMATE can form covalent adducts with their target enzymes, they effectively trap the enzyme in a state that can be characterized using various biophysical techniques. nih.govnih.gov

While a crystal structure of this compound complexed with an enzyme is not available, extensive research on related compounds provides a framework for understanding these interactions. Structural analyses of metallopeptidases in complex with sulfamide inhibitors have revealed atypical binding patterns that differ from expected tetrahedral reaction intermediates. nih.gov X-ray crystallography of a computationally designed retro-aldol enzyme with covalently bound substrate analogs showed a binding pocket that orients the substrate through specific hydrophobic interactions. nih.gov

Theoretical and computational studies complement experimental data. An evaluation of the stabilities of various potential end-products resulting from sulfatase inactivation by sulfamates suggests that an imine N-sulfate, derived from the active-site formylglycine, is the most likely irreversible adduct. nih.govacs.org These characterizations of enzyme-substrate analog complexes are fundamental to understanding the precise mechanism of inhibition and are crucial for the rational design of new, more potent, and selective therapeutic agents.

Table 2: Potency of Selected Sulfamate-Based Steroid Sulfatase Inhibitors

| Compound | Enzyme System | IC50 Value | Reference |

|---|---|---|---|

| Estrone-3-O-sulfamate (EMATE) | Intact MCF-7 cells | 65 pM | ox.ac.uk |

| 4-Methylcoumarin 7-O-sulfamate (COUMATE) | Intact MCF-7 cells | 380 nM | acs.org |

| 3,4-Dimethylcoumarin 3-O-sulfamate | Intact MCF-7 cells | 30 nM | acs.org |

Advanced Analytical Methodologies for Detection and Quantification of Ethyl Methylaminosulfonate

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are fundamental in the analytical landscape for Ethyl Methylaminosulfonate, offering robust and reliable methods for its separation, identification, and quantification. These methods are crucial for purity assessment, stability studies, and trace-level detection in various matrices.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging, often necessitating derivatization to enhance sensitivity.

Derivatization in HPLC-UV: A common strategy involves a pre-column derivatization reaction to attach a UV-absorbing moiety to the analyte. For instance, alkylating agents can react with nucleophilic reagents to form a product with strong UV absorbance. One such method involves derivatization with N,N-diethyldithiocarbamate, which allows for subsequent detection by UV spectrophotometry. nih.gov Another established derivatization reagent is sodium dibenzyldithiocarbamate (B1202937), which has been successfully used to enhance the sensitivity of HPLC-UV analysis for related methanesulfonate (B1217627) impurities. nih.govresearchgate.netnih.gov

HPLC Conditions for Derivatized this compound (Representative Method):

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724)/5 mmol/L Ammonium (B1175870) Acetate |

| Detection | UV at 280 nm |

| Flow Rate | 1.0 mL/min |

| Derivatizing Agent | Sodium dibenzyldithiocarbamate |

Reverse-Phase HPLC (RP-HPLC): For applications where derivatization is not desirable, RP-HPLC can be employed. The separation is typically achieved on a C18 or a specialized reverse-phase column. nih.gov A mobile phase consisting of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for mass spectrometry compatibility) is commonly used. nih.gov

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself has limited volatility, GC analysis is often performed after derivatization to increase its volatility and thermal stability. However, direct injection techniques are also feasible.

Direct Injection GC: Direct injection of a sample solution containing this compound onto a GC system is possible. The choice of a polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., DB-WAX), is often preferred for the analysis of polar alkyl sulfonates. usp.orgwikipedia.org

GC with Flame Ionization Detection (FID): GC-FID is a robust and widely available technique for the quantification of organic compounds. It has been successfully applied for the trace analysis of related alkyl methanesulfonates. wikipedia.orgresearchgate.net

Representative GC-FID Parameters:

| Parameter | Condition |

|---|---|

| Column | DB-WAX (e.g., 30 m x 0.53 mm, 1.0 µm) |

| Carrier Gas | Nitrogen or Helium |

| Injection Mode | Splitless or Split |

| Detector | Flame Ionization Detector (FID) |

| Temperature Program | Optimized for separation from matrix components |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation technique with a mass spectrometric detector, offer unparalleled selectivity and sensitivity for the analysis of this compound, particularly at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the definitive identification capabilities of mass spectrometry. This technique is highly effective for the analysis of alkyl sulfonates. In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect specific ions characteristic of the target analyte, significantly enhancing sensitivity and selectivity. usp.org For even greater specificity, tandem mass spectrometry (GC-MS/MS) can be employed, which involves the fragmentation of a specific parent ion into product ions, providing a highly selective analytical method. setu.ie

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the direct analysis of this compound in complex matrices without the need for derivatization. scispace.comsielc.comd-nb.info Electrospray ionization (ESI) is a common ionization technique used for this purpose. The analysis is typically performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. scispace.comsielc.com This approach provides excellent selectivity and allows for quantification at very low levels. scispace.comsielc.com

Performance Characteristics of Hyphenated Methods for Similar Alkyl Sulfonates:

| Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (Correlation Coefficient) |

|---|---|---|---|

| GC-MS/MS | - | 0.10-1.05 ng/mL setu.ie | >0.999 setu.ie |

| LC-MS/MS | 0.3 µg/g scispace.comsielc.com | 0.4 µg/g scispace.comsielc.com | >0.999 scispace.comsielc.com |

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers a high-efficiency alternative to chromatographic methods for the separation of charged and neutral species. Its application to the analysis of alkyl sulfonates, including this compound, provides rapid analysis times and high-resolution separations. setu.ie

Capillary Zone Electrophoresis (CZE): CZE is the simplest form of CE, where separation is based on the differences in the charge-to-mass ratio of the analytes. usp.orgd-nb.info For anionic species like sulfonates, the separation is typically carried out in a fused-silica capillary under conditions that generate an electroosmotic flow (EOF). The composition of the background electrolyte (BGE), including its pH and the type of buffer ions, plays a crucial role in the separation selectivity and resolution. usp.org Techniques such as large-volume sample stacking can be employed to enhance the detection sensitivity by pre-concentrating the analyte inside the capillary. nih.gov

Micellar Electrokinetic Chromatography (MEKC): MEKC is a modification of CE that allows for the separation of both neutral and charged analytes. scispace.comwikipedia.orgasdlib.orgeurjchem.comnih.gov This is achieved by adding a surfactant to the BGE at a concentration above its critical micelle concentration (CMC), forming micelles that act as a pseudo-stationary phase. wikipedia.orgasdlib.orgeurjchem.comnih.gov Analytes partition between the aqueous buffer and the hydrophobic core of the micelles, and this differential partitioning, combined with their electrophoretic mobility, leads to separation. wikipedia.orgasdlib.org This technique is particularly useful for separating complex mixtures containing both ionic and neutral components.

Spectrophotometric and Fluorometric Assays for Reaction Monitoring

Spectrophotometric and fluorometric assays can serve as valuable tools for monitoring reactions involving this compound, particularly for screening purposes and for studying reaction kinetics. These methods often rely on a chemical reaction that produces a colored or fluorescent product.

Colorimetric Assays: A well-known colorimetric method for the detection of alkylating agents involves the use of 4-(4-nitrobenzyl)pyridine (B86830) (NBP). chemistryviews.org NBP acts as a nucleophile and reacts with alkylating agents to form an alkylated pyridine (B92270) derivative. Upon addition of a base, this product undergoes a rearrangement to form a highly colored species that can be quantified using a spectrophotometer. This assay can be adapted to monitor the consumption of this compound or the formation of an alkylated product in a reaction mixture.

Fluorometric Assays: For higher sensitivity, fluorometric assays can be developed. This typically involves the use of a reagent that becomes fluorescent upon reaction with the analyte. For instance, a reaction-based fluorescent probe, BI-Py, has been shown to selectively detect ethyl triflate, another alkylating agent, with a low limit of detection. acs.org Similar probes could potentially be designed or adapted for the specific detection of this compound. The increase in fluorescence intensity would be proportional to the concentration of the analyte, allowing for quantitative measurements.

Microfluidic Systems for High-Throughput Analysis

Microfluidic systems, also known as lab-on-a-chip technology, offer the potential for high-throughput analysis of chemical compounds with reduced sample and reagent consumption. acs.orgumich.edunih.gov While specific applications for this compound are not widely reported, the principles of microfluidics are applicable to its analysis.

Miniaturized Chromatographic and Electrophoretic Separations: Microfluidic chips can be designed to perform separations analogous to HPLC and CE but on a much smaller scale. These systems integrate injection, separation, and detection functionalities onto a single chip. The small dimensions of the channels in microfluidic devices can lead to very rapid and efficient separations.

Droplet-Based Microfluidics for Reaction Analysis: Droplet microfluidics allows for the generation of a large number of discrete droplets that can act as individual microreactors. nih.gov This technology could be employed for the high-throughput screening of reactions involving this compound. Each droplet can contain a specific set of reactants, and the outcome of the reaction can be monitored using an integrated detection method, such as fluorescence detection. This approach would enable the rapid optimization of reaction conditions or the screening of large libraries of compounds for their reactivity with this compound. The use of organic phases within these microfluidic systems can also facilitate the pre-concentration and selective extraction of small molecules like this compound, enhancing detection sensitivity. umich.edu

Future Directions and Emerging Research Avenues for Ethyl Methylaminosulfonate Studies

Development of Green Chemistry Approaches for Synthesis

The chemical industry's shift towards sustainability has significant implications for the synthesis of ethyl methylaminosulfonate. Future research will likely prioritize the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. nih.gov Key areas of investigation are expected to include the use of eco-friendly solvents, such as ethyl lactate (B86563), which is derived from renewable resources and is biodegradable. google.comeurekaselect.com

Another promising avenue is the exploration of biocatalysis, employing enzymes to carry out specific chemical transformations under mild conditions. This approach offers high selectivity and reduces the need for hazardous reagents and solvents. nih.gov The development of solid-supported catalysts, including those derived from carbohydrates, presents a further opportunity for creating reusable and efficient catalytic systems for aminosulfonate synthesis. The application of green chemistry principles to the synthesis of related compounds, such as α-aminophosphonates, using recyclable nanocatalysts under ultrasound conditions, highlights potential methodologies that could be adapted for this compound. nih.govresearchgate.net

Table 1: Comparison of Potential Green Synthesis Methods for this compound

| Synthesis Method | Catalyst | Solvent | Key Advantages | Research Focus |

| Biocatalysis | Lipase or Sulfotransferase | Aqueous buffer or bio-based solvent | High selectivity, mild reaction conditions, reduced waste. | Enzyme screening and engineering for optimal reactivity with methylaminosulfonyl precursors. |

| Flow Chemistry | Immobilized acid or base catalyst | Ethyl lactate or supercritical CO2 | Improved safety, higher yields, continuous production. | Reactor design and optimization for continuous synthesis and purification. |

| Solvent-Free Synthesis | Solid acid catalyst | None | Reduced environmental impact, simplified purification. | Development of robust and reusable solid catalysts. |

| Microwave-Assisted Synthesis | Mineral acid or base | Minimal solvent | Rapid reaction times, increased energy efficiency. | Optimization of reaction parameters to maximize yield and purity. |

Exploration of Novel Reaction Pathways and Catalytic Transformations

Beyond green synthesis, the discovery of novel reaction pathways and catalytic transformations for this compound is a key area for future research. This includes the development of new catalytic systems that can efficiently mediate the formation of the aminosulfonate linkage. For instance, the use of transition metal catalysts could open up new avenues for cross-coupling reactions to synthesize a diverse range of this compound derivatives.

Furthermore, the investigation of photocatalysis and electrocatalysis could provide alternative energy sources for driving the synthesis, potentially leading to new reaction mechanisms with unique selectivity. Research into the catalytic esterification of related compounds, such as amino acids, using sulfuric acid in thin films, suggests that novel processing techniques could also play a role in developing more efficient synthetic methods. nih.gov The study of various sulfonation methods on the catalytic activity of carbohydrate-derived catalysts for ester production provides a framework for exploring how different catalytic approaches can be tailored for aminosulfonate synthesis. mdpi.com

Application of Advanced Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Table 2: Potential Applications of AI and Machine Learning in this compound Research

| AI/ML Application | Description | Potential Impact |

| Property Prediction | Development of models to predict solubility, reactivity, and spectral properties. | Accelerated screening of virtual compound libraries, reducing experimental costs. |

| Generative Design | Creation of novel this compound derivatives with optimized properties. | Discovery of new compounds with enhanced performance for specific applications. |

| Reaction Optimization | Use of algorithms to identify optimal reaction conditions for synthesis. | Improved reaction yields and reduced development time. |

| Mechanistic Insights | Analysis of computational data to elucidate reaction mechanisms. | Deeper understanding of the factors controlling reactivity and selectivity. |

Elucidation of Complex Reaction Networks Involving this compound

A deeper understanding of the complex reaction networks involving this compound is crucial for controlling its synthesis and reactivity. Future research will likely focus on detailed mechanistic studies to unravel the individual steps involved in its formation and subsequent transformations. This includes the identification of reaction intermediates and transition states, as well as the quantification of reaction kinetics.

Computational chemistry will play a vital role in these investigations, allowing for the theoretical modeling of reaction pathways and the calculation of activation energies. rsc.org Experimental techniques, such as in-situ spectroscopy and kinetic analysis, will be essential for validating the computational models and providing a comprehensive picture of the reaction landscape. Understanding these complex networks will enable the rational design of reaction conditions to favor the formation of desired products and minimize the generation of byproducts.

Design of Next-Generation Chemical Probes for Mechanistic Biological Investigations (excluding clinical or therapeutic applications)

The unique chemical properties of the aminosulfonate group make this compound and its derivatives promising candidates for the development of next-generation chemical probes. These probes can be designed to interact with specific biological macromolecules, providing valuable tools for studying their function and mechanism of action in a non-therapeutic context.

Future research in this area will focus on designing and synthesizing aminosulfonate-based probes with tailored reactivity and selectivity. For example, probes could be developed to covalently label specific amino acid residues in proteins, allowing for the identification of binding sites and the study of protein dynamics. The incorporation of reporter tags, such as fluorescent dyes or biotin, into the probe structure would facilitate the detection and visualization of these interactions. The development of sulfonium-based covalent probes for cellular imaging provides a precedent for the design of novel probes based on the aminosulfonate scaffold. nih.gov The synthesis and biological evaluation of other sulfonate derivatives as enzyme inhibitors also highlight the potential for designing targeted probes. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.